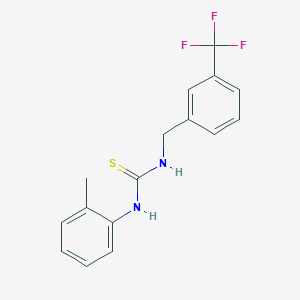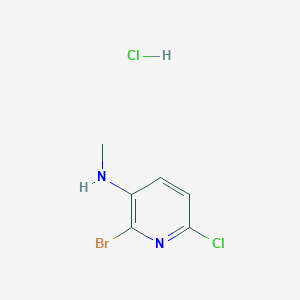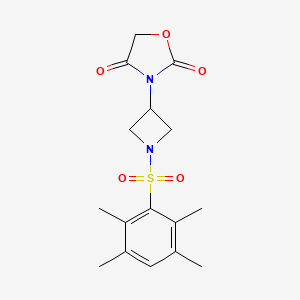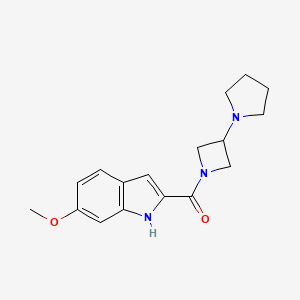
1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea" is a thiourea derivative, which is a class of compounds known for their ability to form hydrogen bonds and activate substrates in organocatalysis. Thioureas are utilized in various chemical reactions due to their hydrogen-bonding properties, which can be enhanced by substituents like trifluoromethyl groups .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For instance, the synthesis of related compounds has been reported using reactions of methylbenzoyl isothiocyanates with amines in dry solvents such as tetrahydrofuran, yielding good product yields . Similarly, the synthesis of other thiourea derivatives has been achieved by reacting isothiocyanates with different amines, indicating a general approach for the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related thiourea compound was determined to belong to the monoclinic space group with specific cell dimensions, and the presence of intra- and intermolecular hydrogen bonds was noted, which stabilize the crystal structure . These structural details are crucial for understanding the reactivity and catalytic performance of thiourea derivatives .
Chemical Reactions Analysis
Thiourea derivatives are known to catalyze various chemical reactions, such as Michael addition reactions. The catalytic performance can be influenced by the presence of substituents, which affect the electronic properties of the molecule. For instance, fluorinated catalysts have been shown to form stronger hydrogen bonds compared to nonfluorinated systems, which impacts the yield and selectivity of the catalyzed reactions . The role of different hydrogen-bonding interactions in determining the outcome of organocatalytic reactions has been emphasized in the literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be studied using various spectroscopic techniques, such as FT-IR, Raman, NMR, and mass spectrometry. These techniques provide insights into the vibrational and electronic characteristics of the compounds. Quantum chemical calculations are also employed to predict properties such as chemical potential, hardness, ionization energy, and electron affinity, which are important for understanding the reactivity of these molecules . Additionally, the binding interactions with metal ions and DNA have been explored for some thiourea derivatives, indicating their potential applications in sensor development and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Characterization
- Spectroscopic and Single Crystal XRD Analysis : A compound closely related to 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea was synthesized and characterized using spectroscopic methods and single crystal XRD. The study revealed insights into the molecule's stability, charge transfer, and possible applications in developing new analgesic drugs due to its interaction with prostaglandin E synthase (Mary et al., 2016).
Catalytic Performance and Organocatalysis
- Organocatalysis : Research on bifunctional thioureas with either a trifluoromethyl or methyl group explored their catalytic performance in Michael addition reactions. This study highlighted the importance of hydrogen-bonding interactions in determining the yield and selectivity of organocatalysis, suggesting the potential for further catalyst design improvements (Jiménez et al., 2016).
Potential in Drug Development
- Analgesic Drug Development : Another study on a novel thiourea derivative showed its potential as a lead compound for developing new analgesic drugs. Through detailed spectroscopic, reactive, degradation, and docking studies, the compound exhibited promising characteristics for further investigation (Menon et al., 2018).
Applications in Dye-Sensitized Solar Cells
- Dye-Sensitized Solar Cells : The application of synthesized thiourea derivatives in dye-sensitized solar cells (DSSCs) was explored, demonstrating the role of these compounds as additives in improving solar cell performance. This approach highlighted the versatility of thiourea derivatives beyond pharmaceutical applications, showcasing their potential in renewable energy technologies (Karthika et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2S/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAJQYCFMCPWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)







![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)
